molecular formula C15H12FNO2S2 B2765196 3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 477868-98-7

3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Cat. No. B2765196
CAS RN: 477868-98-7
M. Wt: 321.38
InChI Key: QATYVOAGCPUUJV-UHFFFAOYSA-N
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Description

3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione, also known as FBMD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FBMD belongs to the class of benzothiazine compounds and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Medicinal Applications

Antitumor Activity

Sulfonamide derivatives, including those incorporating fluorouracil and nitrogen mustard, have been designed and synthesized for their potential as antitumor agents. These compounds exhibit significant antitumor activity with low toxicity, presenting a promising avenue for the development of novel antitumor drugs (Huang, Lin, & Huang, 2001).

Synthetic Methodologies

Novel methods for constructing benzothiazine derivatives have been developed, illustrating the versatility of these compounds in chemical synthesis. These methodologies facilitate the creation of structurally diverse molecules, potentially leading to new drug candidates (Liu, Shibata, & Takéuchi, 2000).

Chemical Properties and Applications

Anticancer Activity

New compounds within the benzothiazine set have been synthesized and evaluated for their antiproliferative activity. Some of these compounds have shown to possess more beneficial antiproliferative properties than cisplatin, indicating their potential in cancer therapy (Niewiadomy, Matysiak, & Karpińska, 2011).

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2S2/c16-12-7-5-11(6-8-12)9-20-15-10-21(18,19)14-4-2-1-3-13(14)17-15/h1-8,10,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATYVOAGCPUUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=CS2(=O)=O)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326998
Record name 3-[(4-fluorophenyl)methylsulfanyl]-4H-1lambda6,4-benzothiazine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione

CAS RN

477868-98-7
Record name 3-[(4-fluorophenyl)methylsulfanyl]-4H-1lambda6,4-benzothiazine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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